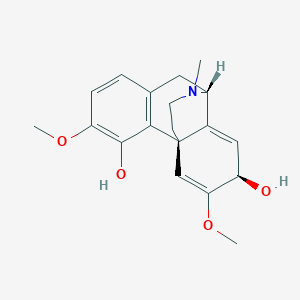
(7R)-salutaridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-salutaridinol is a salutaridinol.
Aplicaciones Científicas De Investigación
Chemical Properties and Biosynthesis
(7R)-Salutaridinol has the molecular formula C19H23NO4 and is produced in the secondary metabolism of the opium poppy (Papaver somniferum). It is an intermediate in the morphine biosynthesis pathway, derived from (R)-reticuline through the action of salutaridine reductase. This compound serves as a substrate for salutaridinol 7-O-acetyltransferase, linking it to the production of various important alkaloids .
Pharmacological Applications
-
Analgesic Properties :
- As a precursor in morphine synthesis, this compound is indirectly involved in producing analgesics used for pain management. Morphine and its derivatives are widely used due to their potent analgesic effects.
- Potential Biomarker :
Biotechnological Applications
- Metabolic Engineering :
- Transgenic Plant Development :
Case Study 1: Metabolic Engineering in Opium Poppy
A study conducted on Papaver somniferum demonstrated that transgenic lines with overexpressed salutaridinol 7-O-acetyltransferase showed significant increases in total alkaloids. The highest-producing line exhibited a 41% increase in morphine content compared to control plants over three years .
Case Study 2: Salutaridinol as a Biomarker
Research indicates that salutaridinol levels correlate with the activity of enzymes involved in morphine biosynthesis. This correlation suggests its utility as a biomarker for assessing metabolic efficiency in different poppy cultivars, enhancing breeding programs aimed at optimizing alkaloid production .
Data Table: Summary of Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Pharmacology | Precursor for analgesics (morphine) | Indirect role in pain management |
| Biotechnology | Genetic manipulation to enhance alkaloid production | Transgenic opium poppy with increased morphine yield |
| Biomarker Potential | Indicator of metabolic flux through morphine biosynthesis | Levels correlate with enzyme activity |
| Metabolic Engineering | Modifying biosynthetic pathways for improved yields | Overexpression of salutaridinol 7-O-acetyltransferase |
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(1S,9R,12R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14-,19+/m1/s1 |
Clave InChI |
LLSADFZHWMEBHH-LPMFXHHGSA-N |
SMILES isomérico |
CN1CC[C@]23C=C([C@@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
SMILES canónico |
CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















